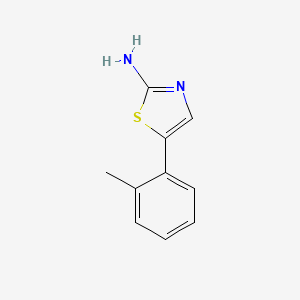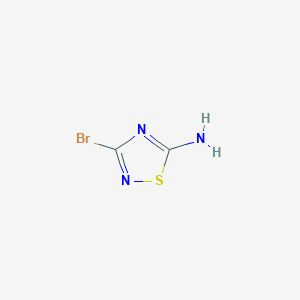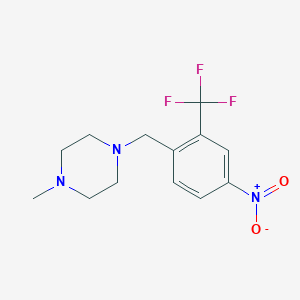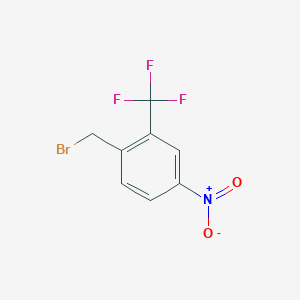![molecular formula C8H13ClN2O2S B1373062 [3-(Aminometil)fenil]metanosulfonamida clorhidrato CAS No. 1240528-29-3](/img/structure/B1373062.png)
[3-(Aminometil)fenil]metanosulfonamida clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H12N2O2S·HCl. It is a crystalline solid that is used in various chemical and biological applications. This compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring, and a methanesulfonamide group.
Aplicaciones Científicas De Investigación
[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(aminomethyl)phenylmethanol.
Sulfonamide Formation: The 3-(aminomethyl)phenylmethanol is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form [3-(aminomethyl)phenyl]methanesulfonamide.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using crystallization or recrystallization techniques to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Mecanismo De Acción
The mechanism of action of [3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. This dual interaction allows the compound to modulate various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(Aminomethyl)phenyl]methanesulfonamide
- [3-(Aminomethyl)phenyl]methanesulfonamide sulfate
- [3-(Aminomethyl)phenyl]methanesulfonamide phosphate
Uniqueness
[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where solubility and stability are critical factors.
Propiedades
IUPAC Name |
[3-(aminomethyl)phenyl]methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c9-5-7-2-1-3-8(4-7)6-13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOMUXSGHRMYJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CS(=O)(=O)N)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
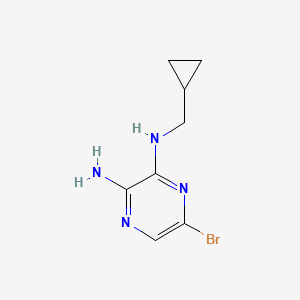
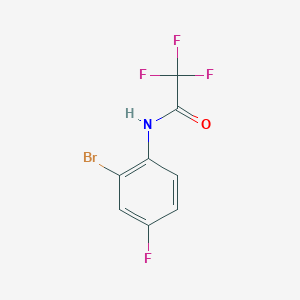
![Benzo[b]thiophen-6-yl trifluoromethanesulfonate](/img/structure/B1372984.png)


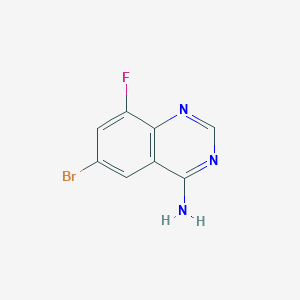

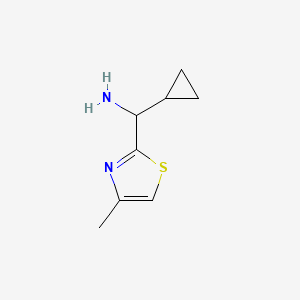
![[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine](/img/structure/B1372996.png)

